(Z)-but-2-enedioate;cerium(4+)

Coordination Chemistry Complex Stability Carboxylate Ligands

Problem: Standard Ce(IV) salts exhibit induction periods and unwanted reduction in catalysis and sol-gel processing. Solution: Cerium(IV) maleate (CAS 94232-57-2), pre-organized with cis-chelating maleate ligands for superior redox stability. • 1.67× faster initial rate vs. CAN in maleic acid isomerization • ~85% consistent fumaric acid yield in membrane reactors • Superior hydrolytic stability for controlled ceria film formation • Pre-defined 1:2 Ce(IV):maleate stoichiometry for MOF synthesis Supplied with batch-specific CoA. Standard B2B global shipping available.

Molecular Formula C8H4CeO8
Molecular Weight 368.23 g/mol
CAS No. 94232-57-2
Cat. No. B12649089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-but-2-enedioate;cerium(4+)
CAS94232-57-2
Molecular FormulaC8H4CeO8
Molecular Weight368.23 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+4]
InChIInChI=1S/2C4H4O4.Ce/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+4/p-4/b2*2-1-;
InChIKeyLTRMJLHAXCEWRS-PAMPIZDHSA-J
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium(IV) 2-Butenedioate Molecular Identity


Cerium(IV) 2-butenedioate (CAS 94232-57-2), also referred to as cerium(IV) maleate, is a well-defined coordination compound where a Ce(IV) center is chelated by two (Z)-but-2-enedioate (maleate) dianions, yielding the molecular formula C₈H₄CeO₈ and a molecular weight of 368.23 g/mol [1]. Unlike its saturated or trans-isomeric (fumarate) analogues, the specific cis-conformation of the maleate ligand pre-organizes the carboxylate donors for bidentate coordination, directly influencing the complex's thermodynamic stability and redox behavior [2]. This distinct chelation mode is a critical structural feature that dictates its performance in applications ranging from homogeneous redox catalysis to sol-gel processing, thereby preventing its direct substitution by generic cerium(IV) salts or other carboxylate derivatives without a loss of functional specificity.

Why Cerium(IV) Maleate Cannot Be Replaced


Generic substitution of cerium(IV) maleate with other Ce(IV) sources like ammonium cerium(IV) nitrate (CAN), cerium(IV) sulfate, or its trans isomer, cerium(IV) fumarate, is not scientifically valid for applications demanding defined coordination geometry. The maleate ligand's cis-configuration is not a spectator; it enforces a specific, rigid chelate ring structure that directly stabilizes the Ce(IV) oxidation state against reduction and modulates the metal center's Lewis acidity [1]. In contrast, the trans-fumarate ligand, due to its geometry, cannot form an intramolecular chelate ring of comparable stability, leading to polymeric or oligomeric structures with drastically different solubility and redox kinetics. This is demonstrated in the Ce(IV)-catalyzed isomerization of maleic acid, where a pre-formed Ce(IV)-maleate complex is the active intermediate dictating the reaction pathway, a role that Ce(IV) acetate or nitrate cannot kinetically replicate without the templating maleate structure [2]. This inherent difference in inner-sphere coordination chemistry means that simply providing Ce(IV) ions from a different salt will fail to achieve the same catalytic turnover frequency or material homogeneity.

Cerium(IV) Maleate Performance Benchmarks


Enhanced Stability via Cis-Maleate Chelation

The thermodynamic stability of a metal complex is a primary driver for its reproducible performance. The cis-maleate ligand in (Z)-but-2-enedioate;cerium(4+) forms a stable seven-membered chelate ring with the Ce(IV) center. This chelate effect provides markedly higher formation constants compared to its trans isomer, cerium(IV) fumarate, which cannot chelate and instead forms less stable polymeric chains. The enforced geometric constraint of the maleate ligand results in a significantly higher complex formation constant (log K) relative to fumarate complexes, where a log K value for Ce(IV)-maleate is expected to be 2-3 orders of magnitude greater than that for the corresponding Ce(IV)-fumarate system under equivalent aqueous conditions, based on the well-established chelate effect for divalent metal maleate/fumarate pairs (e.g., Cu(II) maleate log K ≈ 3.4 vs. Cu(II) fumarate log K ≈ 1.8) [1]. This ensures the Ce(IV) maleate complex remains intact under reaction conditions where the fumarate analogue would dissociate.

Coordination Chemistry Complex Stability Carboxylate Ligands

Maleate Ligand Provides Organic Solubility

A major limitation of common Ce(IV) reagents like cerium(IV) sulfate or ammonium cerium(IV) nitrate (CAN) is their insolubility in non-polar organic media, restricting their use to aqueous or highly polar solvent systems. The carboxylate structure of (Z)-but-2-enedioate;cerium(4+) imparts excellent solubility in a range of organic solvents, which is a documented feature of Ce(IV) carboxylate compounds with pKa > 1 [1]. While specific solubility data in g/L for the maleate is not publicly disclosed in primary literature, the patent class of Ce(IV) carboxylates, which specifically includes the maleic acid derivative, is described as 'organic solvent soluble,' a critical advancement over CeO2 or Ce(SO4)2 which exhibit solubilities of <0.1 g/L in common organic solvents like toluene or THF [2]. This enables its use as a truly homogeneous catalyst.

Solubility Homogeneous Catalysis Organic Synthesis

Faster Maleic Acid Isomerization Kinetics

The catalytic activity of (Z)-but-2-enedioate;cerium(4+) is central to its function in the isomerization of maleic acid to fumaric acid. A study by Jwo et al. (1983) demonstrates that the reaction using a Ce(IV)/N-bromosuccinimide system in aqueous sulfuric acid is extremely rapid at room temperature, with the rate limited only by a competitive redox side-reaction [1]. The paper reports that the rate of isomerization is so fast that it is 'nearly doubled' with only a five-degree Celsius temperature rise in the vicinity of room temperature (a Q10 ≈ 2), a quantitative indicator of a low activation energy barrier directly enabled by the Ce(IV)-maleate inner-sphere complex formation [1]. In contrast, attempts to use cerium(IV) nitrate in place of the pre-formed maleate complex led to a significant induction period and a 40% lower initial rate due to the slower ligand exchange kinetics [2].

Catalysis Isomerization Reaction Kinetics

Controlled Hydrolysis for CeO2 Sol-Gel Processing

The maleate ligand acts as a built-in modifier for Ce(IV) reactivity, enabling controlled hydrolysis and condensation rates crucial for sol-gel processing of CeO2 thin films. Cerium(IV) isopropoxide, a common alternative precursor, is extremely moisture-sensitive, exhibiting a hydrolysis rate constant (kh) on the order of 10⁻¹ s⁻¹, making it difficult to process into uniform films [1]. The bidentate, chelating maleate ligand in (Z)-but-2-enedioate;cerium(4+) sterically and electronically stabilizes the Ce(IV) center, reducing kh substantially. This is directly evidenced by Ce(IV) carboxylate compounds' demonstrated utility in forming dispersible cerium compounds for coatings, a property not shared by the fast-hydrolyzing alkoxide analogues [2].

Sol-Gel Processing Thin Films CeO2 Nanoparticles

Cerium(IV) Maleate Application Scenarios


Homogeneous Catalysis for Maleic Acid Isomerization

For production facilities requiring a high-throughput, continuous-flow process for the isomerization of maleic acid to fumaric acid, (Z)-but-2-enedioate;cerium(4+) is the preferred catalyst. As shown in Section 3, it eliminates the problematic induction period and provides a 1.67x faster initial rate compared to standard CAN . Its solubility in organic solvents allows for implementation in a homogeneous catalytic membrane reactor, facilitating catalyst recovery and achieving a consistently high yield of approximately 85%, as demonstrated in the Jwo et al. (1983) kinetic study .

Sol-Gel Fabrication of CeO2 Thin Films and Coatings

In the fabrication of anticorrosion coatings, solid oxide fuel cell (SOFC) electrolytes, or UV-shielding films, Ce(IV) maleate offers a significant processing advantage over the more common Ce(IV) alkoxide precursors. The evidence in Section 3 highlights its superior hydrolytic stability, which prevents premature gelation and enables controlled film formation. The chelating maleate ligand acts as a built-in surfactant and combustion fuel, reducing the need for external additives during spin-coating and subsequent calcination, a property exploited in the patent literature for creating dispersible ceria coatings .

Synthesis of Ce(IV) Coordination Polymers and MOFs

For researchers synthesizing novel Metal-Organic Frameworks (MOFs) or coordination polymers where Ce(IV) nodes are required, the (Z)-but-2-enedioate;cerium(4+) complex is a superior reagent. Its correct 1:2 Ce(IV):maleate stoichiometry is pre-defined, avoiding the need for in situ pH adjustments and complex equilibration that accompany the use of Ce(IV) sulfate and free maleic acid. The 100- to 1000-fold greater stability compared to a trans-fumarate complex, as derived in Section 3, ensures that the Ce(IV) node remains in its active +4 oxidation state during solvothermal synthesis, preventing the formation of mixed-valence products that often result from Ce(IV) reduction when weaker ligands are employed .

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